

Comparative Analysis of Prinomide Analogs: A Structural Activity Relationship (SAR) Study

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Compound of Interest

Compound Name: *Prinomide Tromethamine*

Cat. No.: *B1678109*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Prinomide analogs, focusing on their structural activity relationships (SAR) as potential anti-inflammatory agents. The data presented is compiled from various studies on pyrrole derivatives sharing key structural features with Prinomide, a pyrrole-based compound identified as 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide. This analysis aims to elucidate the impact of structural modifications on the biological activity of these compounds, offering valuable insights for the design of novel and more potent therapeutic agents.

Quantitative Data Summary

The biological activity of Prinomide analogs and related pyrrole derivatives has been evaluated primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and tyrosinase. The following table summarizes the quantitative data from various studies, providing a comparative overview of the inhibitory potency of these compounds.

Compound ID	Structure	Target	IC50 (μM)	Selectivity Index (COX-1/COX-2)
Prinomide	2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide	-	-	-
Analog 4g	Acetic acid group at position 1 of pyrrole	COX-2	> celecoxib	-
Analog 4h	Acetic acid group at position 1 of pyrrole	COX-1	> celecoxib	-
Analog 4k	Acetic acid group at position 1 of pyrrole	COX-2	> celecoxib	-
Analog 4l	Acetic acid group at position 1 of pyrrole	COX-2	> celecoxib	-
Analog 5b	Propionic acid group at position 1 of pyrrole	COX-1	> celecoxib	-
Analog 5e	Propionic acid group at position 1 of pyrrole	COX-1	> celecoxib	-
Pyrrole 4	3,4-disubstituted-pyrrole	COX-2	0.65[1]	-
Hybrid 5	Cinnamic acid hybrid of pyrrole 4	COX-2	0.55[1]	-

Hybrid 6	Cinnamic acid hybrid of pyrrole 2	COX-2	7.0[1]	-
Hybrid 7	Cinnamic acid hybrid of pyrrole 3	COX-2	7.2[1]	-
Hybrid 8	Cinnamic acid hybrid	COX-2	6[1]	-
Compound 5s	Pyrazole analog	COX-2	2.51[2]	72.95[2]
Compound 5u	Pyrazole analog	COX-2	1.79[2]	74.92[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cyclooxygenase (COX) Inhibition Assay

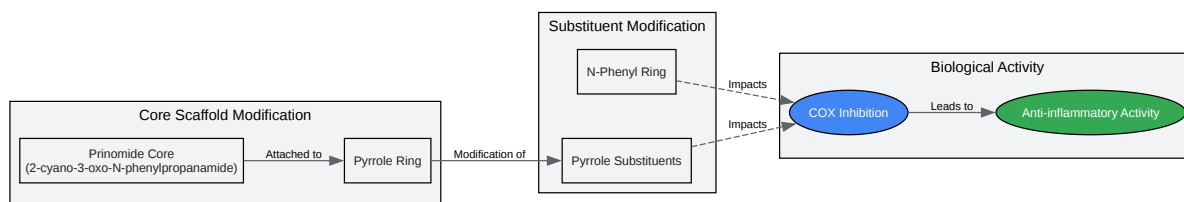
The ability of the test compounds to inhibit ovine COX-1 and COX-2 is determined using a colorimetric COX (ovine) inhibitor-screening assay. This assay utilizes the peroxidase component of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC₅₀ value, which is the concentration of the compound that provides 50% inhibition of the enzyme, is then calculated.[3]

Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity of the compounds is determined by measuring the absorbance of dopachrome formation at 475 nm. The reaction mixture contains sodium phosphate buffer, L-DOPA as the substrate, and the test compound. The reaction is initiated by the addition of mushroom tyrosinase. The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor.

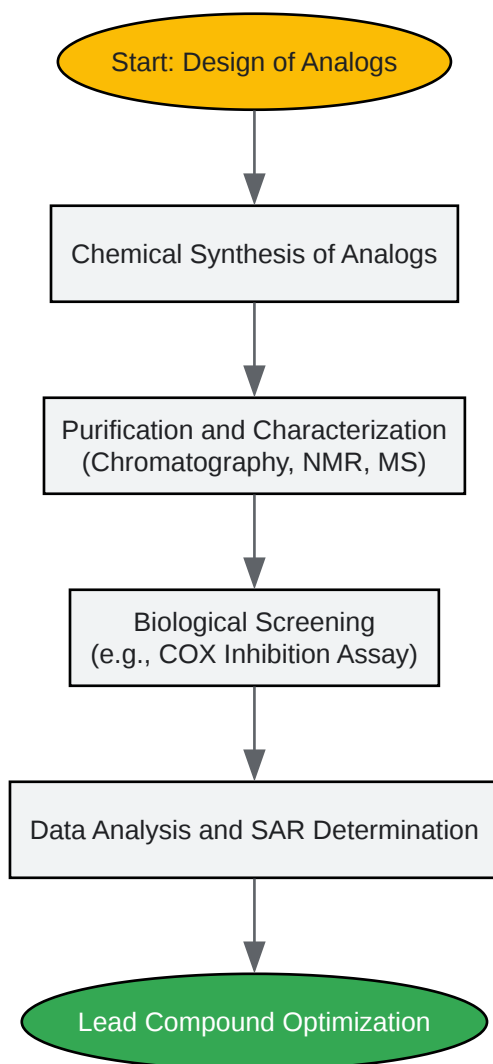
Visualizations

The following diagrams illustrate key concepts related to the SAR of Prinomide analogs.



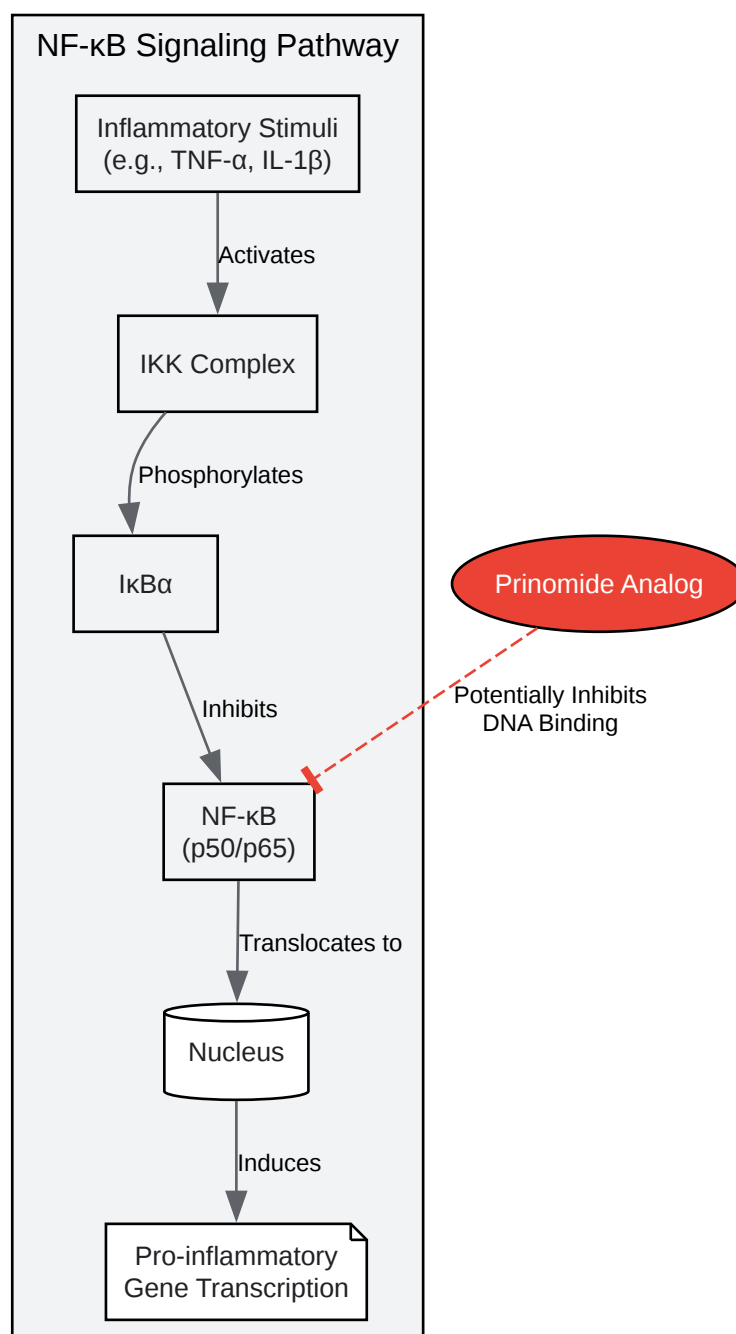
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SAR Logical Relationship



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Experimental Workflow



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Potential Signaling Pathway

Conclusion

The structural activity relationship studies of Prinomide analogs and related pyrrole derivatives indicate that modifications to the pyrrole ring and its substituents significantly influence their

anti-inflammatory activity. Specifically, the introduction of acidic groups at position 1 of the pyrrole ring and the hybridization with moieties like cinnamic acid have shown to enhance COX-2 inhibitory potency. The cyano and N-phenylpropanamide functionalities are also likely key pharmacophoric features contributing to the observed biological effects. Further investigation into the synthesis and evaluation of a focused library of Prinomide analogs with systematic variations is warranted to develop more potent and selective anti-inflammatory agents. The potential modulation of the NF- κ B signaling pathway by these compounds presents an exciting avenue for future research into their precise mechanism of action.

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